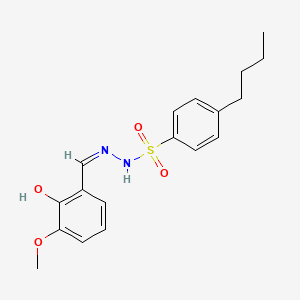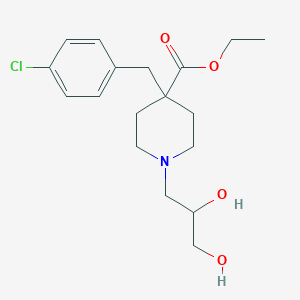
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide, also known as BHBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBM is a hydrazide derivative of sulfonamide and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to act through multiple pathways. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense. Additionally, 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress and damage. Additionally, 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is its low toxicity, which makes it a safe compound to use in lab experiments. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide and its potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide may also have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its antioxidant properties. Additionally, more studies are needed to investigate the anticancer activity of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide and its potential use in cancer therapy.
合成法
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can be synthesized by the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-butylbenzenesulfonyl hydrazide in the presence of a catalyst. The reaction occurs in a solvent, such as ethanol or methanol, at room temperature. The resulting product is a yellow crystalline powder that is purified by recrystallization.
科学的研究の応用
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been studied for its anticancer activity, as it can induce apoptosis in cancer cells.
特性
IUPAC Name |
4-butyl-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-4-6-14-9-11-16(12-10-14)25(22,23)20-19-13-15-7-5-8-17(24-2)18(15)21/h5,7-13,20-21H,3-4,6H2,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLRREMEUHNWHO-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6044368.png)
![methyl 5-{1-[(4-methoxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6044375.png)
![3,6-dibromo-4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol](/img/structure/B6044382.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide](/img/structure/B6044390.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6044391.png)

![ethyl (4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6044400.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6044404.png)
![2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B6044418.png)
![methyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6044427.png)

![7-cyclopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044453.png)
![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)